6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride is a chemical compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 g/mol . This compound is known for its unique bicyclic structure, which consists of a seven-membered ring fused with a three-membered ring. The presence of an amino group and a carboxamide group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of Functional Groups: The amino and carboxamide groups are introduced through subsequent reactions. For example, the amino group can be introduced via amination reactions, while the carboxamide group can be formed through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The bicyclic structure provides rigidity and stability, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-Aminobicyclo[3.2.0]heptane-2-carboxamide hydrochloride
- 6-Aminobicyclo[3.2.0]heptane-4-carboxamide hydrochloride
- 6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid
Uniqueness
6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxamide groups. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7-3-4-1-5(8(10)11)2-6(4)7;/h4-7H,1-3,9H2,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCURMLXAXOEHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2CC1C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.